An In-depth Technical Guide to 4-bromobutan-1-amine: Chemical Properties, Structure, and Reactivity
An In-depth Technical Guide to 4-bromobutan-1-amine: Chemical Properties, Structure, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of 4-bromobutan-1-amine, a bifunctional molecule of significant interest in synthetic organic chemistry and drug development. The document details its chemical structure, physicochemical properties, spectroscopic signature, and key reactive characteristics. Detailed experimental protocols for its synthesis and purification are provided, alongside essential safety and handling information. The guide aims to serve as a critical resource for researchers leveraging this versatile building block in the synthesis of complex molecules, particularly nitrogen-containing heterocycles.
Chemical Structure and Identification
4-bromobutan-1-amine is a primary amine and an alkyl bromide, with the CAS Number 33977-38-7.[1][2][3][4] Its structure consists of a four-carbon butane (B89635) chain with a bromine atom at one terminus and an amino group at the other. This bifunctional nature, possessing both a nucleophilic amine group and an electrophilic carbon-bromine bond, is central to its utility in organic synthesis.[1]
The fundamental structural details are provided below:
Physicochemical Properties
The physical and chemical properties of 4-bromobutan-1-amine are summarized in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.
| Property | Value | Source |
| Molecular Weight | 152.03 g/mol | [1][3][4] |
| Exact Mass | 150.99966 g/mol | [3][4] |
| Boiling Point | 57 °C (at 13 Torr) | [2] |
| Density (Predicted) | 1.364 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 10.04 ± 0.10 | [2][5] |
| LogP (Predicted) | 1.82050 | [2] |
| Topological Polar Surface Area | 26 Ų | [3][4] |
| Appearance | Colorless to pale yellow liquid | [5] |
| Solubility | Soluble in water and organic solvents | [5] |
Spectroscopic Data
| Spectroscopy | Expected Features |
| ¹H NMR | Signals corresponding to the protons of the four distinct methylene (B1212753) groups (-CH₂-), with chemical shifts influenced by the adjacent amine and bromine functional groups. The expected integration ratio would be 2:2:2:2.[8] |
| ¹³C NMR | Four distinct signals for the four carbon atoms in the butane chain, each with a unique chemical environment.[7] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the alkyl chain, and C-Br stretching vibrations.[8] The C-Br stretch is typically observed in the fingerprint region around 550-750 cm⁻¹.[8] |
| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is characteristic of compounds containing a single bromine atom. Common fragmentation patterns would involve the loss of bromine and cleavage of the carbon chain.[7] |
Reactivity and Chemical Transformations
The dual reactivity of 4-bromobutan-1-amine makes it a versatile intermediate for synthesizing more complex molecules, especially nitrogen-containing heterocyclic compounds like pyrrolidines.[1]
Intramolecular Cyclization
The most prominent reaction of 4-bromobutan-1-amine is its intramolecular cyclization to form pyrrolidine.[1] This is a 5-exo-tet cyclization, a favored process according to Baldwin's rules, where the nucleophilic amine group attacks the electrophilic carbon atom bonded to the bromine.[1]
Caption: Intramolecular cyclization of 4-bromobutan-1-amine to pyrrolidine.
Intermolecular Reactions
As a bifunctional molecule, 4-bromobutan-1-amine can participate in various intermolecular reactions at either the amine or the alkyl bromide site. This allows for its use as a versatile building block in multi-step syntheses.[1]
Caption: Bifunctional reactivity pathways of 4-bromobutan-1-amine.
Common intermolecular reactions include:
-
Nucleophilic Substitution: The bromine atom can be displaced by various nucleophiles. For instance, reaction with sodium azide (B81097) can replace the bromine with an azide group, creating a building block for "click chemistry".[1]
-
Amine Alkylation: The amine group can act as a nucleophile, reacting with alkyl halides. However, this can lead to over-alkylation, forming secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.[9]
-
Amide Formation: The primary amine readily reacts with acid chlorides or anhydrides to form stable amides.[9]
-
Imine Formation: With aldehydes and ketones, the amine group can form imines (Schiff bases) in an acid-catalyzed, reversible reaction.[9]
Experimental Protocols
Synthesis of 4-bromobutan-1-amine
A common synthetic route involves the reaction of 4-aminobutanol with hydrogen bromide.[2]
-
Reactants: 4-Aminobutanol, Hydrogen bromide (HBr).
-
Procedure:
-
Combine 4-aminobutanol with an excess of concentrated hydrobromic acid.
-
Heat the mixture to reflux for a specified period (e.g., 3 hours, as per a referenced procedure).[2]
-
During reflux, the hydroxyl group is protonated and subsequently displaced by the bromide ion in an SN2 reaction. The amine group is protonated to form an ammonium salt, which protects it from reacting.
-
After cooling, the reaction mixture is worked up by basification (e.g., with NaOH) to deprotonate the ammonium salt and liberate the free amine.
-
The product is then extracted with a suitable organic solvent.
-
Purification is typically achieved through distillation under reduced pressure.
-
Caption: General workflow for the synthesis of 4-bromobutan-1-amine.
Use of Protecting Groups
In multi-step syntheses, it is often necessary to use protecting groups to prevent unwanted side reactions of the amine functionality.[1] A notable example is the Gabriel synthesis, which utilizes a phthalimide (B116566) group to mask the primary amine.[1]
Safety and Handling
4-bromobutan-1-amine and its salts are reactive and require careful handling. The hydrobromide salt is classified as an irritant.[10]
| Hazard Information (for Hydrobromide Salt) | GHS Classification | Source |
| Pictogram | GHS07 (Irritant) | [11] |
| Signal Word | Warning | [10][11][12] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled.H335: May cause respiratory irritation. | [10][11][12] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [10][12] |
Handling Recommendations:
-
Use only in a well-ventilated area, preferably a fume hood.[13]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[13]
-
Keep away from heat, sparks, and open flames.[13]
-
Store in a cool, dry, and well-ventilated place in a tightly sealed container.[5][13] Incompatible materials include acids and strong oxidizing agents.[13]
Conclusion
4-bromobutan-1-amine is a valuable bifunctional building block in organic synthesis. Its distinct nucleophilic and electrophilic centers allow for a wide range of chemical transformations, making it an ideal precursor for the synthesis of pyrrolidines and other complex nitrogen-containing molecules. A thorough understanding of its chemical properties, reactivity, and handling requirements is paramount for its effective and safe utilization in research and development.
References
- 1. 4-Bromobutan-1-amine | 33977-38-7 | Benchchem [benchchem.com]
- 2. 4-bromobutan-1-amine|lookchem [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromobutan-1-amine | C4H10BrN | CID 417465 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. spectrabase.com [spectrabase.com]
- 7. mass spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. infrared spectrum of 1-bromobutane C4H9Br CH3CH2CH2CH2Br prominent wavenumbers cm-1 detecting functional groups present finger print for identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-Bromobutan-1-amine hydrobromide | C4H11Br2N | CID 24189510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. chemscene.com [chemscene.com]
- 12. 4-Bromobutan-1-amine hydrobromide | 24566-81-2 [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
